molecular formula C11H16ClN3O B12328011 Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- CAS No. 1261236-15-0

Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-

Cat. No.: B12328011
CAS No.: 1261236-15-0
M. Wt: 241.72 g/mol
InChI Key: FSBSJTWYZQYFMY-UHFFFAOYSA-N
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Description

The compound Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- is a cyclohexanol derivative featuring a pyrimidine ring substituted with a chlorine atom at position 4 and a methyl group at position 4. The amino group at position 2 of the pyrimidine ring is linked to the trans-4-position of cyclohexanol. Pyrimidine-containing compounds are often explored for their pharmacological properties, including kinase inhibition or anticancer activity .

Properties

IUPAC Name

4-[(4-chloro-6-methylpyrimidin-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-7-6-10(12)15-11(13-7)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBSJTWYZQYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCC(CC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169621
Record name Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261236-15-0
Record name Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol typically involves the reaction of 2-chloro-6-methylpyrimidine with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanol derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. The specific compound, Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-, has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural features that may confer biological activity.

Case Study: Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit anticancer properties. For instance, compounds containing the pyrimidine ring have been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways. A study demonstrated that similar compounds could inhibit the growth of various cancer cell lines, suggesting that Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- may have similar effects due to its structural analogies .

Agrochemical Applications

Cyclohexanol derivatives are also important in the field of agrochemicals. They serve as intermediates in the development of herbicides and pesticides.

Table 1: Agrochemical Applications of Cyclohexanol Derivatives

Compound NameApplication TypeTarget OrganismEfficacy
Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-HerbicideWeedsHigh
2-Amino-4-chloro-6-methylpyrimidinePesticideInsectsModerate

The use of such compounds can enhance crop yield by effectively managing pest populations and weed growth .

Synthesis and Functionalization

The synthesis of Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-, can be achieved through several methods involving cyclization and functionalization techniques. The compound can be synthesized from readily available precursors, which makes it a viable candidate for industrial applications.

Synthesis Pathway Example

A common synthesis pathway involves the reaction of cyclohexanol with chlorinated pyrimidine derivatives under controlled conditions to yield the desired compound. The reaction conditions can be optimized to improve yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related cyclohexanol derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₁H₁₆ClN₃O 4-chloro-6-methyl-pyrimidinyl amino 257.72 (calculated) Pyrimidine, cyclohexanol
UNC2250 C₂₄H₃₆N₆O₂ Butylamino, morpholinylmethylpyridinyl 440.58 Pyrimidine, morpholine
Cyclohexanol derivative () C₁₇H₂₂ClNO 4-chlorophenyl dihydro-pyridinyl 291.82 Pyridine, chlorophenyl
trans-4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O Trifluoromethyl 168.16 Trifluoromethyl, cyclohexanol

Key Observations :

  • The target compound has a lower molecular weight compared to UNC2250 due to simpler substituents.
  • The compound in shares a trans-cyclohexanol backbone but incorporates a chlorophenyl-dihydropyridine moiety, which may confer distinct electronic properties for receptor binding .
  • trans-4-(Trifluoromethyl)cyclohexanol lacks a pyrimidine ring but includes a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability in drug design .
UNC2250 ()
  • Application : Acts as a protein methylase inhibitor with antitumor activity in preclinical models.
  • Mechanism: Targets methyltransferases involved in epigenetic regulation, demonstrating IC₅₀ values in the nanomolar range .
  • Comparison : The target compound’s pyrimidine ring may share similar binding interactions, but the absence of a morpholine group could alter selectivity for specific methyltransferases.
Cyclohexanol Derivatives in Cardiovascular Studies ()
  • Findings : Derivatives with varying substituents exhibit divergent effects on blood pressure and cardiac activity. For example, compounds with bulky aromatic groups show stronger cardio-inhibitory effects than aliphatic substituents .
  • Implication : The target compound’s pyrimidine substituent, being moderately bulky and aromatic, may balance potency and selectivity in cardiovascular applications.

Biological Activity

Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C12_{12}H16_{16}ClN3_{3}O
  • Molecular Weight : 241.72 g/mol
  • IUPAC Name : Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-

This structure features a cyclohexanol backbone with a pyrimidine ring substituted at one end, which is critical for its biological activity.

The biological activity of Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can exhibit acetylcholine-storage-blocking activities, which may influence synaptic transmission and neuroprotection.

Acetylcholine Interaction

A study on related compounds demonstrated that modifications in the structure can significantly affect their potency in blocking acetylcholine storage. For instance, (-)-vesamicol was found to be substantially more potent than its enantiomer (+)-vesamicol, indicating that stereochemistry plays a crucial role in biological activity .

Therapeutic Applications

Research has suggested potential therapeutic uses for this compound in treating neurological disorders due to its interaction with acetylcholine pathways. The ability to modulate neurotransmitter release could position it as a candidate for conditions such as Alzheimer's disease or other cognitive impairments.

Case Studies

  • Neuroprotective Effects : A study involving similar pyrimidine derivatives showed promising results in protecting neuronal cells from apoptosis induced by neurotoxins. The compounds exhibited significant neuroprotective properties in vitro, suggesting a potential application in neurodegenerative diseases .
  • Anticancer Activity : Some derivatives of cyclohexanol have been evaluated for their anticancer properties. In vitro assays indicated that certain structural modifications could enhance cytotoxicity against various cancer cell lines, highlighting the need for further exploration of this compound's analogs .

Summary of Biological Activities

Activity TypeObserved EffectReference
Acetylcholine BlockadePotent inhibition
NeuroprotectionReduced apoptosis in neuronal cells
Anticancer PropertiesCytotoxicity against cancer cells

Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Hydroxy groupEssential for activity
Pyrimidine substitutionEnhances binding affinity
Chlorine atomModulates potency

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